7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Lipophilicity ADME logP/logD

7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 854035-94-2, MFCD06660510) is a heterocyclic small molecule of the thiadiazolo[3,2-a]pyrimidin-5-one class, bearing a reactive chloromethyl handle at the C7 position and a methyl substituent at the C2 position of the fused thiadiazole ring. Its molecular formula is C7H6ClN3OS, molecular weight 215.66 g/mol, and it exhibits a computed logP of 1.23 (ChemDiv) and a melting point of 210-212 °C.

Molecular Formula C7H6ClN3OS
Molecular Weight 215.66
CAS No. 854035-94-2
Cat. No. B2954699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS854035-94-2
Molecular FormulaC7H6ClN3OS
Molecular Weight215.66
Structural Identifiers
SMILESCC1=NN2C(=O)C=C(N=C2S1)CCl
InChIInChI=1S/C7H6ClN3OS/c1-4-10-11-6(12)2-5(3-8)9-7(11)13-4/h2H,3H2,1H3
InChIKeyVWZAWQBMXFFSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 854035-94-2): Core Scaffold Identity and Procurement-Relevant Classification


7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 854035-94-2, MFCD06660510) is a heterocyclic small molecule of the thiadiazolo[3,2-a]pyrimidin-5-one class, bearing a reactive chloromethyl handle at the C7 position and a methyl substituent at the C2 position of the fused thiadiazole ring [1]. Its molecular formula is C7H6ClN3OS, molecular weight 215.66 g/mol, and it exhibits a computed logP of 1.23 (ChemDiv) and a melting point of 210-212 °C [2]. The scaffold has been explored across multiple therapeutic areas, including antibiofilm, antimicrobial, antitumor, and anti-platelet applications, positioning this specific compound as a versatile synthetic intermediate for medicinal chemistry and chemical biology programs [3][4][5].

Why 7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Cannot Be Swapped with In-Class Analogs


Within the 7-chloromethyl-thiadiazolo[3,2-a]pyrimidin-5-one subfamily, the identity of the C2 substituent drives substantial divergence in physicochemical properties that dictate downstream synthetic utility and biological profile. The 2-methyl derivative (target compound) exhibits a computed logP of 1.23, roughly 2.2 log units higher than the 2-H (des-methyl) analog (logP −0.98) and over 1.5 log units higher than the 2-methylthio analog (logP −0.34) . Its melting point of 210–212 °C exceeds that of the des-methyl congener by 25–65 °C, implying distinct crystal packing and thermal stability profiles relevant to solid-state formulation and long-term storage [1][2]. Furthermore, the methyl group at C2 modulates the electron density of the thiadiazole ring, which can influence both the leaving-group propensity of the C7 chloromethyl in nucleophilic substitution reactions and the metabolic stability of the resulting conjugates relative to analogs bearing electron-withdrawing or sterically larger substituents [3]. These quantitative differences render simple replacement unreliable for projects where reproducible reactivity, PK parameters, or solid handling characteristics are critical [4].

Quantitative Differentiation Evidence for 7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Against Closest Structural Analogs


Lipophilicity Advantage: 2.2 logP Unit Increase Over the Des-Methyl Analog Drives Membrane Permeability Optimization

The target compound's computed logP of 1.23 (ChemDiv) is approximately 2.2 log units higher than that of the 2-H des-methyl analog (logP −0.98 per Hit2Lead) . This difference places the 2-methyl derivative within the optimal lipophilicity range (logP 1–3) for passive membrane permeability, while the des-methyl analog remains in a suboptimal hydrophilic range that may limit cellular uptake. The 2-methylthio analog (logP −0.34) is also substantially more hydrophilic than the target compound .

Lipophilicity ADME logP/logD Drug design

Thermal Stability Differentiation: 25–65 °C Higher Melting Point Dictates Solid-State Handling and Formulation Options

The target compound exhibits a melting point of 210–212 °C (bio-fount), compared to 147.71 °C (EPI Suite) or 185 °C (Aladdin) for the des-methyl analog [1][2]. This 25–65 °C elevation in melting point indicates substantially stronger intermolecular forces in the crystal lattice, likely attributable to the additional methyl group enhancing van der Waals packing. The higher melting point correlates with lower vapor pressure (0.0±0.7 mmHg at 25 °C) and reduced sublimation risk during storage and processing [1].

Solid-state chemistry Thermal stability Formulation Melting point

Reduced Conformational Flexibility: Single Rotatable Bond vs. Two in the 2-Methylthio Analog Favors Bioavailability Compliance

The target compound contains exactly 1 rotatable bond (the C7–CH2Cl bond), whereas the 2-methylthio analog (CAS 87572-21-2) possesses 2 rotatable bonds due to the freely rotating S–CH3 linkage at C2 [1]. Under Veber's bioavailability guidelines, rotatable bond count ≤10 is favorable, but lower counts within a series typically correlate with improved oral absorption. The 2-methyl substituent (target compound) provides the same steric shielding of the thiadiazole ring as the methylthio group but does so without introducing additional conformational entropy [2].

Conformational restriction Veber rules Oral bioavailability Rotatable bonds

Class-Level Biofilm Dispersal Potency Validates Scaffold Selection for Anti-Virulence Programs

A 2024 study of twenty-two thiadiazolo[3,2-a]pyrimidin-5-one derivatives (including 2-methyl-substituted variants) demonstrated that the most active compound (8j) achieved biofilm dispersal BIC50 values of 17–40 µg/mL against preformed biofilms of S. aureus, P. aeruginosa, and C. albicans, with in vivo efficacy confirmed in a Galleria mellonella infection model (90% survival at 20 h post-treatment with 1 mg/kg vs. 50–60% for untreated controls) [1]. While these data are not specific to the exact C7-chloromethyl derivative, they establish that the 2-methyl-thiadiazolo[3,2-a]pyrimidin-5-one scaffold is a validated starting point for anti-biofilm agent development [2].

Biofilm dispersal Anti-virulence Gram-positive Gram-negative

Class-Level Anticancer Activity: Dual Topoisomerase IIα/EGFR-TK Inhibition Achieved by 2-Methylthio-Thiadiazolo[3,2-a]pyrimidinones with Sub-Micromolar IC50 Values

A 2026 study on 2-(methylthio)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives reported compound 6a with dual EGFR-TKWT inhibitory activity (IC50 = 0.078 µM, comparable to erlotinib) and topoisomerase IIα inhibition (IC50 = 12.6 µM, surpassing etoposide) [1]. Related polycyclic thiadiazolopyrimidine derivatives demonstrated cytotoxic IC50 values of 5.69–9.36 µM against MCF-7 breast cancer cells [2]. These findings validate the thiadiazolo[3,2-a]pyrimidin-5-one core as a productive scaffold for anticancer drug discovery, with the C2 and C7 positions serving as primary diversification vectors.

Anticancer Topoisomerase IIα EGFR-TK Enzyme inhibition

Storage and Handling Profile: Cold-Chain Requirements Differentiate Procurement Logistics from Room-Temperature-Stable Analogs

The target compound requires storage at −4 °C (1–2 weeks) or −20 °C (1–2 years) per bio-fount, and sealed in dry conditions at 2–8 °C per ChemScene [1]. In contrast, the des-methyl analog (87572-02-9) is specified for room-temperature storage by multiple vendors, including Aladdin and Calpac Lab [2]. This difference in storage requirements reflects the impact of the C2 methyl group on chemical stability—potentially through reduced susceptibility to hydrolytic degradation of the chloromethyl moiety or oxidative pathways at the thiadiazole ring. The GHS classification (H302, H315, H319, H335) is consistent across both compounds per Fluorochem and Aladdin SDS documentation .

Storage stability Cold chain Procurement logistics Shelf-life

Optimal Application Scenarios for 7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via C7 Chloromethyl Nucleophilic Substitution for Anti-Biofilm Lead Optimization

The chloromethyl handle at C7 enables facile SN2 derivatization with amine, thiol, and alkoxide nucleophiles to generate focused libraries. With the 2-methyl scaffold validated for biofilm dispersal activity (class representative BIC50 = 17–40 µg/mL; 90% in vivo survival at 1 mg/kg in G. mellonella) [1], this building block is ideally suited for SAR campaigns targeting Gram-positive and Gram-negative biofilm-associated infections. The logP of 1.23 provides a balanced starting point for both systemic and topical anti-infective programs .

Chemical Biology: Synthesis of Affinity Probes and PROTACs via Orthogonal Derivatization of C2 and C7 Positions

The C7 chloromethyl serves as a primary conjugation site for linker attachment, while the C2 methyl group provides a defined hydrophobic patch for target protein recognition. The single rotatable bond at C7 minimizes conformational flexibility upon conjugation, reducing the entropic penalty of target binding [2]. The scaffold's compatibility with cold-chain storage (−20 °C) ensures multi-year stability for probe compound inventory management [3].

Oncology Drug Discovery: Core Intermediate for Dual Topoisomerase IIα/EGFR-TK Inhibitor Development

Thiadiazolo[3,2-a]pyrimidin-5-ones bearing a 2-substituent have demonstrated sub-micromolar EGFR-TKWT inhibition (IC50 = 0.078 µM) and topoisomerase IIα inhibition (IC50 = 12.6 µM), with activity against MCF-7, HepG-2, HCT-116, and H1975 cancer cell lines [4][5]. The 7-chloromethyl-2-methyl derivative provides the exact core structure needed to explore this dual-inhibition mechanism, with the chloromethyl serving as a diversification point for optimizing selectivity and potency.

Fragment-Based Drug Discovery: Low-MW Starting Point with Optimal Lipophilicity for Fragment Growing

At 215.66 g/mol with logP 1.23, the target compound falls within the ideal fragment space (MW < 250, logP < 3.5) per the Rule of Three guidelines [6]. It offers a 32 Da molecular weight advantage over the 2-methylthio analog and more favorable lipophilicity than both the des-methyl (logP −0.98) and 2-methylthio (logP −0.34) comparators . The chloromethyl group provides a synthetic handle for fragment elaboration, while the methyl group at C2 contributes ligand efficiency without adding excessive hydrophilicity.

Quote Request

Request a Quote for 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.